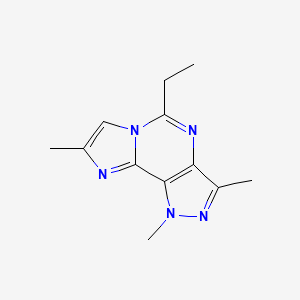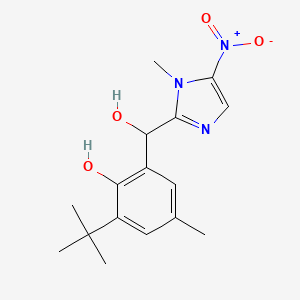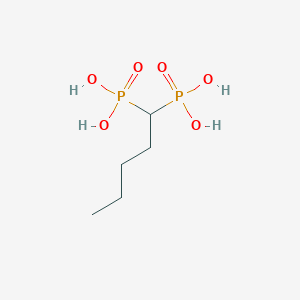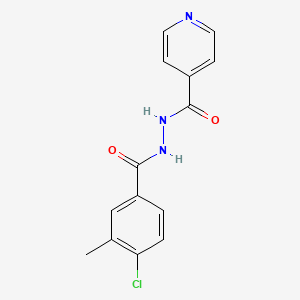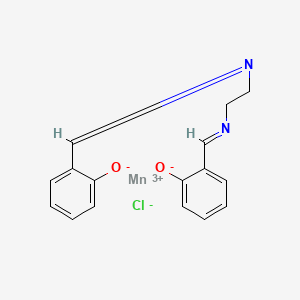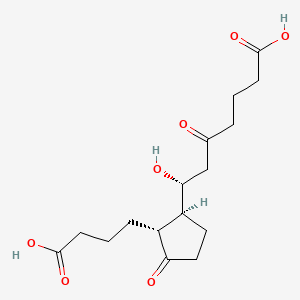
Docosyltrichlorosilane
描述
Docosyltrichlorosilane is an organosilicon compound with the molecular formula C22H45Cl3Si. It is a member of the silane family, where the silicon atom is bonded to three chlorine atoms and a docosyl group (a 22-carbon alkyl chain). This compound is known for its reactivity with water and other protic solvents, making it useful in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: Docosyltrichlorosilane can be synthesized through the direct chlorination of docosylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:
C22H45SiH3+3Cl2→C22H45SiCl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: Docosyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form docosylsilanetriol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Substitution: Alcohols or amines, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: Docosylsilanetriol and hydrochloric acid.
Substitution: Docosylsilane derivatives where the chlorine atoms are replaced by alkoxy or amino groups.
科学研究应用
Docosyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or altering surface energy.
Nanotechnology: Employed in the synthesis of nanomaterials and as a precursor for the fabrication of silicon-based nanostructures.
Biological Applications: Utilized in the preparation of bioactive surfaces for cell culture and tissue engineering.
Industrial Applications: Applied in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism by which docosyltrichlorosilane exerts its effects is primarily through its reactivity with water and other nucleophiles. The silicon-chlorine bonds are highly reactive, allowing the compound to readily undergo hydrolysis and substitution reactions. These reactions result in the formation of silanol groups or other functionalized silane derivatives, which can interact with various molecular targets and pathways in different applications .
相似化合物的比较
Dodecyltrichlorosilane: Similar structure but with a shorter alkyl chain (12 carbons).
Octadecyltrichlorosilane: Similar structure with an 18-carbon alkyl chain.
Hexadecyltrichlorosilane: Similar structure with a 16-carbon alkyl chain.
Uniqueness: Docosyltrichlorosilane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. The longer chain length can influence the hydrophobicity, melting point, and reactivity of the compound, making it suitable for specific applications where these properties are advantageous .
属性
IUPAC Name |
trichloro(docosyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBSXCRGUFFLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873269 | |
| Record name | Trichlorodocosylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-84-0 | |
| Record name | Trichlorodocosylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichlorodocosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichlorodocosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorodocosylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Docosyltrichlorosilane interact with its target and what are the downstream effects?
A1: this compound (DTS) primarily interacts with surfaces containing hydroxyl groups, such as silicon dioxide (SiO2) commonly found on silicon wafers. This interaction involves a hydrolysis reaction where the chlorine atoms of DTS react with surface hydroxyl groups, forming strong Si-O-Si bonds and releasing HCl as a byproduct. This process leads to the formation of a self-assembled monolayer (SAM) [, , ]. These DTS SAMs can act as effective surface modifiers, altering the wettability [], charge injection properties [], and etch resistance [] of the underlying substrate.
Q2: What are the structural characteristics of this compound?
A2: * Molecular Formula: CH3(CH2)21SiCl3* Molecular Weight: 450.01 g/mol While specific spectroscopic data is not provided in the research excerpts, DTS is commonly characterized using techniques such as X-ray reflectivity [], atomic force microscopy (AFM) [, , ], X-ray photoelectron spectroscopy (XPS) [], and reflection-absorption infrared spectroscopy (RAIRS) []. These methods help determine film thickness, surface morphology, elemental composition, and molecular orientation within the SAM.
Q3: How does the alkyl chain length of self-assembled monolayers affect the performance of organic field-effect transistors (OFETs)?
A4: Research shows that increasing the alkyl chain length of SAMs used in OFETs can significantly impact device performance. Specifically, OFETs fabricated with DTS (C22 alkyl chain) exhibit twice the field-effect mobility compared to those using decyltriethoxysilane (C10 alkyl chain) []. This difference is attributed to the influence of alkyl chain length on the crystalline phase of the pentacene semiconductor layer. Longer chains promote a more favorable pentacene crystalline phase, resulting in improved charge transport and higher mobility.
Q4: Can this compound be patterned on surfaces, and what are the implications for material microfabrication?
A5: Yes, DTS can be effectively patterned on surfaces using microcontact printing (μCP), including conventional μCP and the novel hot μCP [, ]. These techniques allow for the precise deposition of DTS SAMs in specific areas, enabling the creation of patterned surfaces with controlled properties. This capability has significant implications for materials microfabrication, particularly in areas like electronics and sensors, where the ability to define features at the nanoscale is crucial [, ].
Q5: Are there any alternatives or substitutes for this compound in its various applications?
A6: While the provided research doesn't delve into specific alternatives for DTS, other long-chain organosilanes with varying chain lengths and terminal groups can be considered depending on the desired application. For instance, octadecyltrichlorosilane (OTS) is commonly used in SAM formation and shares similarities with DTS in terms of its structure and film-forming properties [, ]. The choice of an alternative would depend on factors like desired surface energy, wettability, stability, and compatibility with other materials in the system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
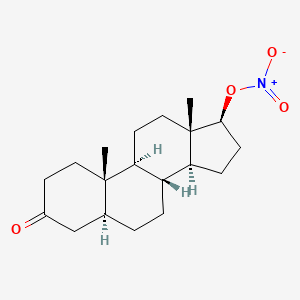
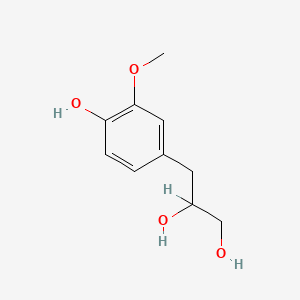
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
